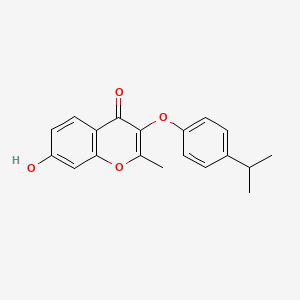

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one is a synthetic organic compound with the molecular formula C19H18O4 It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one typically involves the condensation of appropriate phenolic and chromenone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common synthetic route might involve the reaction of 7-hydroxy-4-chromenone with 4-isopropylphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.

Reduction: The chromenone ring can be reduced to form dihydro derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Phenoxy-substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including Mannich reactions and nitration substitution reactions. For example, a typical synthesis involves the reaction of a flavonoid precursor with formaldehyde and dimethylamine under controlled conditions to yield the desired chromenone structure . The resulting compound is characterized by its unique chemical properties, including solubility in organic solvents and stability under ambient conditions.

Antimicrobial Properties

Recent studies have demonstrated that 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at specific concentrations. Table 1 summarizes the minimum inhibitory concentration (MIC) values for this compound against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity makes it a candidate for further investigation as a chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Material Science Applications

The unique chemical structure of this compound also makes it suitable for applications in material science. Its ability to form stable complexes with metal ions can be utilized in developing sensors and catalysts .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Activity : A study published in Chemical and Pharmaceutical Bulletin reported that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics .

- Anti-inflammatory Mechanisms : Research highlighted in De Gruyter detailed the mechanisms by which this compound reduces inflammation markers in cellular models .

- Neuroprotection : A recent investigation focused on its neuroprotective properties against oxidative stress-induced cell death, suggesting potential therapeutic applications in neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- 7-Hydroxy-3-(4-methyl-phenoxy)-2-methyl-chromen-4-one

- 7-Hydroxy-3-(4-ethyl-phenoxy)-2-methyl-chromen-4-one

- 7-Hydroxy-3-(4-tert-butyl-phenoxy)-2-methyl-chromen-4-one

Uniqueness

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.

Actividad Biológica

7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one, commonly referred to as a chromone derivative, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O3, with a molecular weight of 310.34 g/mol. The compound features a chromone backbone, characterized by a benzopyran structure with hydroxyl and phenoxy substituents that contribute to its biological activity .

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that derivatives similar to this compound showed notable DPPH radical scavenging activity, indicating potential use in preventing oxidative damage .

Anticancer Properties

Several studies have investigated the anticancer potential of chromone derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). These studies revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Anticancer Activity of Chromone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.2 | Induction of apoptosis |

| Similar chromone derivative | MCF-7 | 12.5 | Cell cycle arrest at G2/M phase |

| Another derivative | SGC-7901 | 11.0 | Inhibition of tubulin polymerization |

Anti-inflammatory Activity

The anti-inflammatory effects of chromone derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases .

Enzyme Inhibition

This compound has also been reported to exhibit phosphodiesterase IV (PDE IV) inhibition activity. This property is significant as PDE IV inhibitors are known to have therapeutic applications in treating asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer efficacy of this compound against various human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner. The study concluded that the compound could serve as a lead for developing novel anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this chromone derivative. In vitro experiments demonstrated that treatment with the compound led to a marked reduction in the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in managing inflammatory conditions .

Propiedades

IUPAC Name |

7-hydroxy-2-methyl-3-(4-propan-2-ylphenoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-11(2)13-4-7-15(8-5-13)23-19-12(3)22-17-10-14(20)6-9-16(17)18(19)21/h4-11,20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNAIPHLHQTYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.